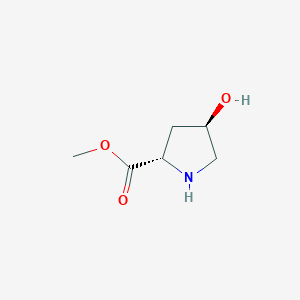

(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORHSASAYVIBLY-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426716 | |

| Record name | Methyl (4R)-4-hydroxy-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-56-5 | |

| Record name | (4R)-4-Hydroxy-L-proline methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (4R)-4-hydroxy-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate and its hydrochloride salt. This proline derivative is a valuable chiral building block in medicinal chemistry and drug discovery. The information presented herein is intended to support researchers and scientists in its application for the synthesis of novel chemical entities.

Core Physical Properties

The physical characteristics of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate are crucial for its handling, characterization, and application in chemical synthesis. The compound is most commonly available as its hydrochloride salt, which enhances its stability and handling properties.

Data Presentation

The quantitative physical properties of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate and its hydrochloride salt are summarized in the table below. These values have been compiled from various chemical suppliers and literature sources.

| Property | (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate | (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate HCl |

| Molecular Formula | C₆H₁₁NO₃ | C₆H₁₂ClNO₃ |

| Molecular Weight | 145.16 g/mol | 181.62 g/mol |

| Appearance | - | White to off-white crystalline powder |

| Melting Point | - | 161-172 °C |

| Boiling Point | - | 282.3 °C (Predicted) |

| Specific Rotation ([α]²⁰/D) | - | -27.0° to -31.0° (c=4, H₂O) |

| Solubility | - | Soluble in water |

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of the physical properties of chemical compounds. Below are representative protocols for key experiments.

Determination of Specific Rotation

The specific rotation of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a critical parameter for confirming its enantiomeric purity.

Objective: To measure the specific optical rotation of a sample.

Apparatus:

-

Polarimeter

-

Sodium lamp (589 nm)

-

1 dm polarimeter cell

-

Volumetric flask (10 mL)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh approximately 400 mg of the hydrochloride salt and dissolve it in deionized water in a 10 mL volumetric flask. Ensure the sample is completely dissolved and the solution is brought to volume.

-

Instrument Calibration: Calibrate the polarimeter using a blank (deionized water).

-

Measurement: Rinse the polarimeter cell with the prepared solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation.

-

Calculation: The specific rotation is calculated using the following formula: [α] = α / (l × c) where:

-

[α] is the specific rotation

-

α is the observed rotation

-

l is the path length of the cell in decimeters (dm)

-

c is the concentration of the solution in g/mL

-

Synthesis of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate Hydrochloride

The hydrochloride salt can be synthesized from trans-4-hydroxy-L-proline.

Objective: To synthesize the title compound from its corresponding amino acid.

Materials:

-

trans-4-Hydroxy-L-proline

-

Thionyl chloride

-

Methanol

-

Diethyl ether

Procedure:

-

Esterification: Suspend trans-4-hydroxy-L-proline in methanol and cool the mixture to 0°C.

-

Slowly add thionyl chloride dropwise to the cooled suspension while stirring.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Isolation: Remove the solvent under reduced pressure.

-

Triturate the resulting residue with diethyl ether to induce crystallization.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride.

Mandatory Visualizations

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride.

Spectroscopic Profile of Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate, a key chiral building block in pharmaceutical synthesis. Due to the limited availability of public data for the free amine, this document focuses on the spectroscopic characteristics of its more commonly documented hydrochloride salt. The information herein is intended to support research and development activities by providing key analytical data and methodologies.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride. This data is essential for the structural elucidation and quality control of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data for Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate Hydrochloride

| Nucleus | Chemical Shift (δ) ppm | Solvent |

| ¹H NMR | Data not publicly available. | - |

| ¹³C NMR | Data not publicly available. | - |

Note: While commercial suppliers indicate the availability of NMR data, specific peak assignments and spectra are not publicly accessible. Researchers are advised to acquire their own data or contact suppliers directly.

Table 2: Infrared (IR) Spectroscopy Data for Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate Hydrochloride

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Alcohol) | Broad, ~3400-3200 |

| N-H (Amine salt) | ~3200-2800 |

| C=O (Ester) | ~1740 |

| C-O (Ester) | ~1200 |

Note: The expected absorption ranges are based on typical values for similar functional groups.

Table 3: Mass Spectrometry (MS) Data for Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate

| Technique | [M+H]⁺ (m/z) |

| Electrospray Ionization (ESI) | 146.0817 |

Note: This represents the expected exact mass of the protonated molecule of the free amine.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a benchtop FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

-

For structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the parent ion.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate.

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for professionals engaged in the synthesis, analysis, and application of methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate. The provided data and protocols are intended to facilitate further research and development in the pharmaceutical field.

Technical Guide: (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate (CAS 1499-56-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate, with the CAS number 1499-56-5, is a functionalized proline derivative. This chiral molecule serves as a crucial building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. Its rigid pyrrolidine ring and defined stereochemistry make it an invaluable starting material for creating complex molecular architectures with specific biological activities. This guide provides an in-depth overview of its chemical structure, stereochemistry, physicochemical properties, synthesis, and its significant application in the burgeoning field of targeted protein degradation.

Chemical Structure and Stereochemistry

The chemical identity of CAS 1499-56-5 is unequivocally assigned to (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate . It is essential to distinguish this specific diastereomer from other stereoisomers of methyl 4-hydroxypyrrolidine-2-carboxylate.

The structure features a five-membered pyrrolidine ring with two stereocenters at the C2 and C4 positions. The stereochemical descriptors indicate the following:

-

(2S): The carboxylate group at position 2 is in the S configuration.

-

(4R): The hydroxyl group at position 4 is in the R configuration.

This trans configuration of the substituents on the pyrrolidine ring is a key feature influencing its conformational preferences and its interactions with biological targets when incorporated into larger molecules.

Synonyms:

-

trans-4-Hydroxy-L-proline methyl ester

-

Methyl (4R)-4-hydroxy-L-prolinate

-

L-Proline, 4-hydroxy-, methyl ester, (4R)-

Physicochemical Properties

The following tables summarize the known quantitative data for (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate and its commonly used hydrochloride salt.

Table 1: Properties of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate (CAS: 1499-56-5)

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 145.16 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |

| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C | --INVALID-LINK-- |

Table 2: Properties of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate Hydrochloride (CAS: 40216-83-9)

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₃ | --INVALID-LINK-- |

| Molecular Weight | 181.62 g/mol | --INVALID-LINK-- |

| Appearance | White solid | --INVALID-LINK-- |

Experimental Protocols

Synthesis of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate Hydrochloride

A standard and efficient method for the synthesis of the hydrochloride salt of the title compound is the Fischer esterification of trans-4-hydroxy-L-proline.

Materials:

-

(2S,4R)-4-hydroxy-2-pyrrolidine carboxylic acid (trans-4-hydroxy-L-proline)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

Procedure:

-

Dissolve (2S,4R)-4-hydroxy-2-pyrrolidine carboxylic acid (1.0 g, 7.6 mmol) in methanol (25 mL).[1]

-

Cool the solution to 0°C in an ice bath.[1]

-

Slowly add thionyl chloride (0.83 mL, 11.4 mmol) to the stirred solution. The addition of thionyl chloride to methanol generates HCl in situ, which catalyzes the esterification.[1]

-

Allow the reaction mixture to gradually warm to room temperature.[1]

-

Heat the mixture to reflux and maintain for several hours (e.g., overnight) to ensure the reaction goes to completion.[1]

-

Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.[1]

-

Concentrate the mixture to dryness under reduced pressure using a rotary evaporator.[1]

-

The resulting white solid is (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride. A typical yield is around 92%.[1]

Structure Confirmation: The structure of the synthesized product should be confirmed by spectroscopic methods. For instance, ¹H NMR spectroscopy is a powerful tool for this purpose.[1]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the protons on the pyrrolidine ring, and the protons of the hydroxyl and amine groups. The coupling patterns and chemical shifts of the ring protons will be indicative of the trans stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the methyl carbon of the ester, and the four carbons of the pyrrolidine ring, with their chemical shifts influenced by the attached functional groups.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (145.16 g/mol for the free base).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amine, and the C=O stretch of the ester.

Application in Drug Development: A Chiral Scaffold for PROTACs

A significant application of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate is its use as a chiral precursor in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are critical components of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade disease-causing proteins.

The compound is particularly instrumental in creating the hydroxyproline-based core of VHL ligands, which mimics the binding motif of Hypoxia-Inducible Factor 1α (HIF-1α), a natural substrate of VHL.

VHL-Mediated Protein Degradation Pathway

The VHL protein is part of an E3 ubiquitin ligase complex that targets proteins for degradation via the ubiquitin-proteasome system. PROTACs leverage this natural cellular process.

Caption: VHL-based PROTAC mechanism of action.

Experimental Workflow: From Chiral Building Block to Protein Degrader

(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate is a key starting material in a multi-step synthesis to create a VHL ligand, which is then incorporated into a PROTAC. This PROTAC can be designed to target specific proteins for degradation, such as the chromatin remodeling proteins SMARCA2 and BRM, which are implicated in certain cancers.

Caption: Workflow for PROTAC development using CAS 1499-56-5.

References

The Pivotal Role of 4-Hydroxyproline Derivatives in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxyproline, a non-proteinogenic amino acid, is a critical component of collagen, where it plays a fundamental role in the structural stability of the triple helix. Beyond this well-established structural function, derivatives of 4-hydroxyproline are emerging as key players in a multitude of biological processes, ranging from cellular signaling and oxygen sensing to immune regulation. Their unique conformational properties and ability to mediate protein-protein interactions have positioned them as attractive scaffolds for the design of novel therapeutics and chemical probes. This in-depth technical guide explores the core biological significance of 4-hydroxyproline derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their involvement in cellular pathways to empower researchers and drug development professionals in this burgeoning field.

Core Biological Significance

The biological importance of 4-hydroxyproline derivatives stems primarily from the post-translational hydroxylation of proline residues within proteins, a reaction catalyzed by prolyl hydroxylases. This modification introduces a hydroxyl group at the C4 position of the proline ring, profoundly influencing the protein's structure, stability, and interaction with other molecules.

Collagen Stability and Extracellular Matrix Integrity

The most well-documented role of 4-hydroxyproline is in the stabilization of the collagen triple helix. The hydroxyl group of 4-hydroxyproline participates in a network of hydrogen bonds, which are crucial for maintaining the conformational integrity of collagen fibrils at physiological temperatures.[1] Deficiencies in proline hydroxylation, often due to a lack of the cofactor vitamin C, lead to the production of unstable collagen and the clinical manifestations of scurvy.

Hypoxia-Inducible Factor (HIF) Regulation and Oxygen Sensing

4-Hydroxyproline is a central figure in the cellular response to changes in oxygen availability. Prolyl hydroxylase domain (PHD) enzymes utilize molecular oxygen to hydroxylate specific proline residues within the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[2] Under normoxic conditions, hydroxylated HIF-1α is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[3] In hypoxic conditions, the lack of oxygen as a substrate for PHDs prevents HIF-1α hydroxylation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[2] This pathway is a major target for the development of therapeutics for anemia and ischemic diseases.

Modulation of Immune Signaling

Recent evidence suggests a role for 4-hydroxyproline metabolism in modulating immune responses. Specifically, hydroxyproline has been shown to enhance the interferon-gamma (IFN-γ)-induced expression of the immune checkpoint protein PD-L1.[4][5] This effect appears to be mediated through the inhibition of autophagic flux, a key cellular degradation and recycling process.[5] This novel link between collagen metabolism and immune regulation opens up new avenues for therapeutic intervention in cancer and autoimmune diseases.

Therapeutic Applications and Drug Discovery

The unique ability of 4-hydroxyproline derivatives to mediate specific protein-protein interactions has been harnessed in the development of innovative therapeutics.

-

PROteolysis TArgeting Chimeras (PROTACs): 4-Hydroxyproline analogs are integral components of many VHL-recruiting PROTACs. These heterobifunctional molecules link a target protein to an E3 ligase, inducing the ubiquitination and degradation of the target. The stereoselective recognition of 4-hydroxyproline by VHL is critical for the efficacy of these targeted protein degraders.

-

Enzyme Inhibition: Derivatives of 4-hydroxyproline have been explored as inhibitors of various enzymes. For instance, modified 4-hydroxyproline-containing peptides have been shown to inhibit prolyl 4-hydroxylase activity.[6] Furthermore, synthetic derivatives have demonstrated inhibitory activity against carbonic anhydrases, a family of enzymes implicated in various physiological and pathological processes.[7][8]

-

Anticancer Agents: The proline analog cis-4-hydroxy-L-proline has been investigated as an anticancer drug, with studies suggesting it inhibits collagen production and tumor growth.[1][9]

Quantitative Data Presentation

The following tables summarize key quantitative data for various 4-hydroxyproline derivatives, providing a comparative overview of their biological activities.

| Derivative/Ligand | Target | Assay Type | Value | Reference |

| VH032 (Hyp-containing) | VHL | Isothermal Titration Calorimetry (ITC) | Kd = 185 ± 7 nM | [7] |

| (3R,4S)-F-Hyp-containing Ligand (14a) | VHL | Isothermal Titration Calorimetry (ITC) | Kd = 330 ± 10 nM | [7] |

| (3S,4S)-F-Hyp-containing Ligand (14b) | VHL | Isothermal Titration Calorimetry (ITC) | Kd = 3500 ± 200 nM | [7] |

| PROTAC MZ1 (Hyp-containing) | VBC:Brd4 | Isothermal Titration Calorimetry (ITC) | Kd ternary = 19 nM | [10] |

| PROTAC 15a ((3R,4S)-F-Hyp) | VBC:Brd4 | Isothermal Titration Calorimetry (ITC) | Kd ternary = 26 nM | [10] |

| PROTAC 15b ((3S,4S)-F-Hyp) | VBC:Brd4 | Isothermal Titration Calorimetry (ITC) | Kd ternary = 42 nM | [10] |

Table 1: Binding Affinities of 4-Hydroxyproline Derivatives to VHL and as part of PROTACs. This table highlights the stereoselective recognition of 4-hydroxyproline derivatives by the VHL E3 ligase and their incorporation into PROTACs. The data demonstrates that while fluorination can impact binding affinity, potent PROTACs can still be generated.

| Compound | Target | IC50 | Ki | Inhibition Type | Reference |

| 4-hydroxy-L-proline | hCA II | > 1000 µM | - | - | [8] |

| Compound 3b | hCA II | 15.8 ± 1.2 µM | 12.5 µM | Competitive | [8] |

| Compound 3c | hCA II | 12.6 ± 0.9 µM | 9.8 µM | Competitive | [8] |

| PA1 (proline analogue) | PHD3 | EC50 = 1.53 µM | - | - | [11] |

| PA2 (proline analogue) | PHD3 | EC50 = 3.17 µM | - | - | [11] |

Table 2: Inhibitory Activities of 4-Hydroxyproline Derivatives. This table showcases the potential of 4-hydroxyproline derivatives as enzyme inhibitors beyond the classical prolyl hydroxylases. The data indicates that specific modifications can lead to potent and selective inhibition of enzymes like human carbonic anhydrase II (hCA II).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 4-hydroxyproline derivatives.

Protocol 1: Quantification of 4-Hydroxyproline in Tissue Samples

This protocol describes a colorimetric assay for the determination of 4-hydroxyproline content in tissue hydrolysates, which is a common method to estimate collagen content.

Materials:

-

Tissue samples

-

6 M HCl

-

Chloramine-T solution (e.g., 0.05 M in a suitable buffer)

-

Perchloric acid

-

p-Dimethylaminobenzaldehyde (DMAB) solution (Ehrlich's reagent)

-

4-Hydroxyproline standard solution

-

Heating block or water bath (120°C and 60°C)

-

Spectrophotometer (560 nm)

Procedure:

-

Hydrolysis:

-

Weigh 10-20 mg of tissue and place it in a pressure-tight vial.

-

Add 1 mL of 6 M HCl.

-

Hydrolyze at 120°C for 3-18 hours.

-

Cool the hydrolysates to room temperature.

-

Neutralize a small aliquot of the hydrolysate with NaOH to a pH of 6.0-7.0.

-

-

Oxidation:

-

Add 100 µL of the neutralized sample or standard to a microplate well.

-

Add 50 µL of Chloramine-T solution to each well.

-

Incubate at room temperature for 20 minutes.

-

-

Color Development:

-

Add 100 µL of DMAB solution to each well.

-

Incubate at 60°C for 90 minutes.

-

Cool the plate to room temperature.

-

-

Measurement:

-

Read the absorbance at 560 nm using a microplate reader.

-

Calculate the 4-hydroxyproline concentration from a standard curve generated with known concentrations of 4-hydroxyproline.

-

Protocol 2: In Vitro Prolyl Hydroxylase (PHD) Activity Assay

This protocol outlines a method to measure the activity of PHD enzymes by detecting the consumption of the co-substrate α-ketoglutarate.

Materials:

-

Recombinant PHD enzyme

-

HIF-1α peptide substrate (containing the proline residue to be hydroxylated)

-

α-ketoglutarate (α-KG)

-

Ascorbate

-

FeSO4

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

α-KG detection reagent (e.g., a kit that measures α-KG levels)

-

Microplate reader

Procedure:

-

Reaction Setup:

-

In a microplate well, combine the assay buffer, recombinant PHD enzyme, HIF-1α peptide substrate, ascorbate, and FeSO4.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding α-KG.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

-

α-KG Detection:

-

Measure the remaining α-KG concentration using a suitable detection reagent according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the amount of α-KG consumed, which is proportional to the PHD activity.

-

Protocol 3: Assessing PROTAC-Mediated Protein Degradation

This protocol describes a typical workflow to evaluate the efficacy of a 4-hydroxyproline-based PROTAC in degrading a target protein in a cellular context.[12][13]

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

Cell culture medium and reagents

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system and membranes

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of the PROTAC compound for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and probe with primary antibodies against the target protein and a loading control.

-

Incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the target protein levels to the loading control.

-

Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving 4-hydroxyproline derivatives.

Caption: Regulation of HIF-1α by prolyl hydroxylation.

Caption: Modulation of IFN-γ signaling by hydroxyproline.

Caption: Experimental workflow for assessing PROTAC efficacy.

Conclusion

4-Hydroxyproline and its derivatives are far more than simple structural components of collagen. They are integral to fundamental cellular processes, including oxygen sensing and immune regulation, and represent a versatile platform for the development of novel therapeutic agents. The ability to modulate protein-protein interactions and enzyme activities through the strategic incorporation of modified 4-hydroxyproline residues offers exciting opportunities for drug discovery. This technical guide provides a foundational understanding of the biological significance of these fascinating molecules, equipping researchers and drug development professionals with the knowledge to further explore and exploit their therapeutic potential. As our understanding of the nuanced roles of 4-hydroxyproline derivatives continues to expand, so too will their impact on biology and medicine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Prolyl 4-hydroxylases, master regulators of the hypoxia response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypoxia-inducible factor prolyl 4-hydroxylases: common and specific roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxyproline metabolism enhances IFN-γ-induced PD-L1 expression and inhibits autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxyproline metabolism enhances IFN-γ-induced PD-L1 expression and inhibits autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. technoprocur.cz [technoprocur.cz]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 4-hydroxy- L-proline derivatives as new non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer drug cis-4-hydroxy-L-proline: Correlation of preclinical toxicology with clinical parameters of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Introduction to chiral pyrrolidine building blocks in drug discovery

An In-Depth Technical Guide to Chiral Pyrrolidine Building Blocks in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, alkaloids, and synthetic drugs.[1][2][3] Its significance is underscored by its presence in 37 drugs approved by the United States Food and Drug Administration (FDA), making it the most common five-membered non-aromatic nitrogen heterocycle in pharmaceuticals.[4] The power of the pyrrolidine scaffold lies in its three-dimensional (3D) nature, stemming from the sp³-hybridized carbon atoms.[4][5] This non-planarity, often described as "pseudorotation," allows for a rich exploration of pharmacophore space, enabling precise spatial orientation of substituents to optimize interactions with biological targets.[4][5]

The chirality inherent in substituted pyrrolidines is a critical feature. The presence of up to four stereogenic centers can lead to as many as 16 stereoisomers, each potentially possessing a unique biological profile.[4] This stereochemical diversity is paramount in modern drug design, where enantiomeric purity is often essential for efficacy and safety, as different enantiomers can exhibit vastly different pharmacological and toxicological properties.[4][6] Consequently, chiral pyrrolidine derivatives are indispensable building blocks, providing a robust framework for the stereoselective synthesis of complex and potent therapeutic agents.[1][6]

Core Synthetic Strategies for Accessing Chiral Pyrrolidines

The synthesis of enantiomerically pure pyrrolidines is a central challenge in medicinal chemistry. Two primary strategies have emerged as powerful tools for constructing these valuable scaffolds: chiral pool synthesis and asymmetric synthesis.

Chiral Pool Synthesis: Leveraging Nature's Starting Materials

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[1] For pyrrolidines, the non-essential amino acid L-proline and its derivative, 4-hydroxyproline, are the most common starting points.[4][7] This approach elegantly bypasses the need for asymmetric induction or chiral resolution.

-

From L-Proline and its Derivatives: L-proline offers a pre-defined stereocenter and functional handles—a secondary amine and a carboxylic acid—that allow for versatile and orthogonal chemical modifications.[1] For instance, the reduction of proline yields (S)-prolinol, a key precursor for drugs like Avanafil.[7]

-

From (R)-pyrrolidine-3-carboxylic acid: This building block provides a different substitution pattern and serves as a versatile starting point for various enzyme inhibitors and receptor agonists.[1] Its secondary amine can be protected (e.g., with a Boc group), while the carboxylic acid can be converted into amides, esters, or other functional groups.[1]

Asymmetric Synthesis: Creating Chirality

-

1,3-Dipolar Cycloaddition: This is a classic and highly effective method for constructing the pyrrolidine ring.[4] The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) can be controlled to produce specific stereoisomers with high selectivity.[4]

-

Intramolecular Aza-Michael Addition: This strategy involves the cyclization of an amine onto an activated alkene within the same molecule. The use of chiral catalysts, such as chiral phosphoric acids, can induce high enantioselectivity in the ring-forming step.[8]

-

Ring-Closing Metathesis (RCM): Ring-closing enyne metathesis, often catalyzed by ruthenium complexes like the Grubbs catalysts, provides an efficient route to pyrrolidine derivatives from acyclic precursors containing both an alkene and an alkyne.[9][10]

-

Biocatalysis: Emerging methods utilize engineered enzymes, such as P450 variants, to perform intramolecular C(sp³)–H amination, converting simple azide precursors into chiral pyrrolidines with high efficiency and enantioselectivity.[11]

Data Presentation: Pyrrolidine Scaffolds in Modern Pharmaceuticals

The versatility of chiral pyrrolidine building blocks is evident in the wide array of FDA-approved drugs that incorporate this scaffold.

Table 1: Selected FDA-Approved Drugs Containing a Chiral Pyrrolidine Moiety

| Drug Name | Therapeutic Area | Pyrrolidine Precursor/Analogue | Year of Approval (Recent Examples) |

| Vildagliptin | Antidiabetic (DPP-4 Inhibitor) | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | - |

| Eletriptan | Antimigraine (5-HT1 Receptor Agonist) | Chiral Pyrrolidine Precursor | - |

| Daridorexant | Insomnia | Proline Analogue | 2022[2] |

| Pacritinib | Anticancer (JAK-2 Inhibitor) | Pyrrolidine Ring | 2022[2] |

| Futibatinib | Anticancer (FGFR-4 Inhibitor) | Pyrrolidine Ring | 2022[2] |

| Nirmatrelvir | Antiviral (HCV Protease Inhibitor) | Proline Analogue | 2022 (part of Paxlovid)[12] |

| Captopril | Antihypertensive (ACE Inhibitor) | Proline | - |

| Telaprevir | Antiviral (HCV Protease Inhibitor) | Pyrrolidine Analogue | -[13] |

| Ombitasvir | Antiviral (HCV NS5A Inhibitor) | Pyrrolidine Analogue | -[13] |

| Asunaprevir | Antiviral (HCV Protease Inhibitor) | 4-Hydroxyproline Derivative | -[7] |

| Daclatasvir | Antiviral (HCV NS5A Inhibitor) | Bis-pyrrolidine Moiety | -[7] |

Table 2: Quantitative Biological Activity of Chiral Pyrrolidine Derivatives

| Compound Class/Example | Target | Key Activity Data | Reference |

| Pyrrolidine Derivatives (e.g., 51a) | CXCR4 Chemokine Receptor Antagonist | IC₅₀ = 79 nM (binding affinity) | [3][4] |

| Pyrrolidine-2,5-dione-acetamides (e.g., 69k) | Anticonvulsant Activity (MES test) | ED₅₀ = 80.38 mg/kg | [4] |

| Pyrrolidine-2,5-dione-acetamides (e.g., 69k) | Anticonvulsant Activity (6 Hz test) | ED₅₀ = 108.80 mg/kg | [4] |

| Pyrrolidine Pentamine Derivative (23d) | DPP-IV Enzyme Inhibitor | IC₅₀ = 11.32 ± 1.59 µM | [2] |

| Multi-substituted Pyrrolidine (4m) | Antiproliferation Agent | Potent activity through disturbing mitosis exit | [14][15] |

| gem-Difluorinated Pyrrolidines (1a, 1b) | Neuronal Nitric Oxide Synthase (nNOS) Inhibitors | Potent and highly selective inhibitors | [16] |

Experimental Protocols: Key Synthetic Methodologies

The following protocols provide detailed methodologies for common and important transformations in the synthesis of chiral pyrrolidine building blocks.

Protocol 1: N-Boc Protection of (R)-Pyrrolidine-3-Carboxylic Acid

This foundational protocol protects the secondary amine, allowing for selective reaction at the carboxylic acid functional group.[1]

-

Dissolution: Prepare a solution of (R)-pyrrolidine-3-carboxylic acid in a 1:1 mixture of dioxane and 1N aqueous sodium hydroxide.

-

Reagent Addition: At room temperature, add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane to the stirred mixture.

-

Reaction: Continue stirring at room temperature for approximately 1.5 hours, monitoring the reaction by a suitable method (e.g., TLC).

-

Workup (Aqueous/Organic Extraction):

-

Dilute the reaction mixture with diethyl ether.

-

Wash the organic phase with 1N NaOH to remove any unreacted starting material.

-

Acidify the combined aqueous phase to a low pH (e.g., pH 2-3) using 3N HCl.

-

Extract the acidified aqueous phase multiple times with diethyl ether.

-

-

Isolation: Combine the ether extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl (R)-3-carboxy-pyrrolidine-1-carboxylate.[1]

Protocol 2: General Amide Coupling using EDC/HOBt

This protocol describes the formation of an amide bond between an N-protected pyrrolidine carboxylic acid and a primary or secondary amine.[1]

-

Activation: To a solution of N-Boc-(R)-pyrrolidine-3-carboxylic acid in an anhydrous aprotic solvent (e.g., dimethylformamide, DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and hydroxybenzotriazole (HOBt) (1.1 eq.).

-

Stirring: Stir the mixture at 0 °C to room temperature for 30 minutes to form the active ester intermediate.

-

Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature until completion (typically 12-24 hours), monitoring by TLC or LC-MS.

-

Workup and Purification:

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.[1]

-

Protocol 3: Asymmetric Synthesis of a 3-Oxo Alkylidene Pyrrolidine via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol illustrates an advanced method for creating a functionalized chiral pyrrolidine.[17][18]

-

Anion Formation: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). Add a solution of a sulfinimine-derived 3-oxo pyrrolidine 2-phosphonate in THF dropwise at 0 °C.

-

Reaction: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the phosphonate anion.

-

Aldehyde Addition: Add the desired aldehyde to the reaction mixture at 0 °C.

-

Warming: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction and Purification:

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the resulting crude product by column chromatography to yield the enantiopure cis-2,5-disubstituted 3-oxo alkylidene pyrrolidine.[17][18]

-

Visualizations: Workflows and Synthetic Pathways

The following diagrams illustrate the key logical relationships and workflows in the synthesis of chiral pyrrolidine building blocks.

Caption: High-level overview of the two primary synthetic routes to chiral pyrrolidines.

Caption: Workflow for the diversification of (R)-pyrrolidine-3-carboxylic acid.

Caption: Logical flow of the asymmetric 1,3-dipolar cycloaddition reaction.

Conclusion and Future Prospects

Chiral pyrrolidine building blocks are undeniably central to modern drug discovery. Their prevalence in FDA-approved drugs and natural products highlights their role as a privileged scaffold, offering a unique combination of structural rigidity, three-dimensionality, and synthetic accessibility.[1][4] The ability to synthesize these scaffolds with high stereochemical control, either from the chiral pool or through sophisticated asymmetric methods, provides medicinal chemists with the tools to fine-tune molecular properties and achieve potent and selective biological activity.[6][19]

The future of drug discovery will continue to rely heavily on these versatile building blocks. Emerging trends point towards the synthesis of increasingly complex derivatives, including spirocyclic and multi-substituted pyrrolidines, to explore novel chemical space and address challenging biological targets.[8][14] Furthermore, the integration of green chemistry principles and biocatalytic methods promises to deliver more efficient and sustainable routes to these invaluable chiral intermediates, ensuring their continued impact on the development of next-generation therapeutics.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]

- 10. (PDF) Efficient Method for the Synthesis of Chiral [research.amanote.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Synthesis of Pyrrolidine 225C - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

A Technical Guide to trans-4-Hydroxy-L-proline Methyl Ester: Commercial Availability, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of trans-4-Hydroxy-L-proline methyl ester, a versatile building block in pharmaceutical and biochemical research. This document details its commercial availability from various suppliers, provides established protocols for its synthesis and analysis, and explores its role in significant biological pathways, including collagen synthesis and the inhibition of matrix metalloproteinases.

Commercial Availability and Suppliers

trans-4-Hydroxy-L-proline methyl ester and its common derivatives, primarily the hydrochloride salt (HCl) and N-protected forms (Boc and Z), are readily available from a range of chemical suppliers. The selection of a supplier often depends on the required purity, quantity, and the specific derivative needed for a particular application. Below is a comparative summary of offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Thermo Fisher Scientific | trans-4-Hydroxy-L-proline methyl ester hydrochloride, 98% | 40216-83-9 | >97.5% to 98% | 5 g, 25 g[1][2][3] |

| N-Boc-trans-4-hydroxy-L-proline methyl ester, 97% | 74844-91-0 | 97% | 1 g[4][5] | |

| Sigma-Aldrich | N-Boc-trans-4-hydroxy-L-proline methyl ester, 97% | 74844-91-0 | 97% | Not specified |

| Chem-Impex | Z-L-trans-4-hydroxyproline methyl ester | 64187-48-0 | ≥ 98% (HPLC) | 1 g, 5 g, 25 g[6] |

| trans-L-4-Hydroxyproline methyl ester hydrochloride | 40216-83-9 | Not specified | 25 g[7] | |

| Biosynth | trans-4-Hydroxy-L-proline methyl ester hydrochloride | 40216-83-9 | Not specified | Not specified |

| TCI Chemicals | trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride | 40216-83-9 | >98.0% | Not specified[8] |

| Thomas Scientific | L-4-trans-Hydroxyproline methyl ester hydrochloride | 40216-83-9 | ≥ 97% (HPLC) | 5 g[9] |

| United States Biological | Z-L-4-trans-hydroxyproline methyl ester | Not specified | 98+% (HPLC) | 1 g, 5 g, 25 g[10] |

| ChemicalBook | trans-4-Hydroxy-L-proline methyl ester hydrochloride | 40216-83-9 | Not specified | Multiple suppliers listed[11] |

| N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 | 99% | 1 kg, multi-kg[12] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of trans-4-Hydroxy-L-proline methyl ester are crucial for its application in research. The following sections provide established protocols.

Synthesis of trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride

This protocol describes a common method for the esterification of trans-4-hydroxy-L-proline using thionyl chloride in methanol.

Materials:

-

trans-4-Hydroxy-L-proline hydrochloride

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Argon or Nitrogen gas

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

Suspend trans-4-Hydroxy-L-proline hydrochloride (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).[13]

-

Cool the suspension to 0°C using an ice bath.[13]

-

Slowly add thionyl chloride (1.5 equivalents) dropwise to the stirred suspension.[13]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.[13]

-

Maintain the reflux for several hours (e.g., overnight) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[13]

-

The resulting solid can be recrystallized from a suitable solvent system, such as acetonitrile/ether, to afford the purified trans-4-Hydroxy-L-proline methyl ester hydrochloride.[13]

Characterization by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for the structural confirmation of the synthesized ester.

Sample Preparation:

-

Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).

Expected Chemical Shifts:

-

The spectrum of the hydrochloride salt will show a characteristic singlet for the methyl ester protons around 3.75 ppm when dissolved in DMSO-d₆.[14][15]

-

After conversion to the free amine, this peak shifts to approximately 3.56 ppm.[14][15]

-

Other protons of the pyrrolidine ring will appear as multiplets in the upfield region of the spectrum.

Biological Signaling Pathways

trans-4-Hydroxy-L-proline and its derivatives are integral to key biological processes, notably in the structural integrity of collagen and the regulation of enzymatic activity.

Role in Collagen Synthesis

trans-4-Hydroxyproline is a critical component of collagen, the most abundant protein in mammals.[16] It is not incorporated directly during protein synthesis but is formed through the post-translational modification of proline residues within the procollagen polypeptide chain. This hydroxylation is catalyzed by the enzyme prolyl 4-hydroxylase.[17] The presence of 4-hydroxyproline is essential for the stability of the collagen triple helix at physiological temperatures.[17]

Inhibition of Matrix Metalloproteinases (MMPs)

Derivatives of trans-4-Hydroxy-L-proline have been investigated as inhibitors of matrix metalloproteinases (MMPs).[18] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[18] Their dysregulation is implicated in various diseases, including cancer and arthritis.[19] Proline-based inhibitors, including those derived from hydroxyproline, can chelate the active site zinc ion of MMPs, thereby blocking their enzymatic activity.[20] This inhibitory action makes them attractive candidates for therapeutic development.

References

- 1. trans-4-Hydroxy-L-proline methyl ester hydrochloride, 98% 5 g | Request for Quote [thermofisher.com]

- 2. fishersci.fi [fishersci.fi]

- 3. trans-4-Hydroxy-L-proline methyl ester hydrochloride, 98% 25 g | Buy Online [thermofisher.com]

- 4. N-Boc-trans-4-hydroxy-L-proline methyl ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. N-Boc-trans-4-hydroxy-L-proline methyl ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Chem-Impex International, Inc. trans-L-4-Hydroxyproline methyl ester hydrochloride | Fisher Scientific [fishersci.com]

- 8. trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride | 40216-83-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. thomassci.com [thomassci.com]

- 10. usbio.net [usbio.net]

- 11. chemicalbook.com [chemicalbook.com]

- 12. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]

- 13. trans-4-Hydroxy-L-proline methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 14. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and biological evaluation of matrix metalloproteinase inhibitors derived from a modified proline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel Potent Proline-Based Metalloproteinase Inhibitors: Design, (Radio)Synthesis, and First in Vivo Evaluation as Radiotracers for Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis and preliminary evaluation of α-sulfonyl γ-(glycinyl-amino)proline peptidomimetics as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Presence of Substituted Proline Analogues in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, a unique proteinogenic secondary amino acid, plays a pivotal role in protein structure and function due to its rigid five-membered ring. Nature, in its vast chemical diversity, has produced a plethora of substituted proline analogues. These modifications, ranging from simple hydroxylation and methylation to more complex halogenations, significantly alter the physicochemical properties of the proline ring, leading to a wide array of biological activities. This technical guide provides an in-depth exploration of the natural occurrence of these fascinating molecules, detailing their distribution, biosynthesis, and the experimental methodologies employed for their study. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and biochemistry, facilitating further investigation into the therapeutic potential of these compounds.

Data Presentation: Quantitative Occurrence of Substituted Proline Analogues

The following tables summarize the quantitative data available for some of the most well-characterized substituted proline analogues found in nature.

Table 1: Occurrence of Hydroxyprolines

| Substituted Proline Analogue | Natural Source | Concentration/Abundance | Reference(s) |

| trans-4-Hydroxy-L-proline | Mammalian Collagen | ~13.5% of total amino acids | [1] |

| Earthworm Cuticle Collagen | >10% of total amino acids | [2] | |

| Mouse Collagen | ~1.5% of total amino acids | [3] | |

| cis-4-Hydroxy-L-proline | Festuca ovina, Festuca pratensis | Reported presence, quantitative data limited | [4] |

| trans-3-Hydroxy-L-proline | Mammalian Collagen | Ratio of trans-4-Hyp to trans-3-Hyp is ~100:1 | [5] |

Table 2: Occurrence of Ectoines

| Substituted Proline Analogue | Natural Source (Halophilic Bacteria) | Condition | Concentration/Abundance | Reference(s) |

| Ectoine | Virgibacillus halodenitrificans | 3% NaCl | Major solute | [6] |

| Virgibacillus halodenitrificans | 15% NaCl | Major solute | [6] | |

| Halophilic Bacteria Isolates | 12% w/v NaCl | 9.1 to 301.8 mg/L | [7] | |

| 5-Hydroxyectoine | Virgibacillus halodenitrificans | 3% NaCl | Minor solute (Hydroxyectoine/Ectoine ratio: 0.04) | [6] |

| Virgibacillus halodenitrificans | 15% NaCl | Increased abundance (Hydroxyectoine/Ectoine ratio: 0.45) | [6] | |

| Halophilic Bacteria Isolates | 12% w/v NaCl | 3.9 to 122.1 mg/L | [7] | |

| Chromohalobacter salexigens | 2.5 M NaCl, 45°C | Maximal accumulation | [8] |

Table 3: Occurrence of N-Methyl-L-proline

| Substituted Proline Analogue | Natural Source | Concentration/Abundance | Reference(s) |

| N-Methyl-L-proline | Citrus Fruits (e.g., orange, lemon) | Present, specific quantitative data varies | [9][10] |

| Citrus species | 20 to 100 µmol/g dry mass (Proline + Proline Betaine) | [11] |

Note: Quantitative data for many other naturally occurring substituted prolines, particularly halogenated derivatives from marine organisms, are not widely available and represent an area for future research.

Experimental Protocols

Protocol 1: Extraction and Quantification of trans-4-Hydroxy-L-proline from Collagenous Tissues

This protocol is based on the widely used acid hydrolysis followed by colorimetric detection method.

1. Materials and Reagents:

-

Tissue sample (e.g., mammalian skin, tendon)

-

Concentrated Hydrochloric Acid (HCl, ~12 M)

-

Activated Charcoal

-

Oxidation Buffer

-

Chloramine-T Concentrate

-

Perchloric Acid/Isopropanol Solution

-

4-(Dimethylamino)benzaldehyde (DMAB) Concentrate in DMSO

-

trans-4-Hydroxy-L-proline standard

-

Pressure-tight vials with PTFE-lined caps

-

Heating block or oven (120°C)

-

Centrifuge

-

Spectrophotometric multiwell plate reader

2. Procedure:

- Sample Preparation and Hydrolysis:

- Homogenize approximately 10 mg of tissue in 100 µL of ultrapure water.

- Transfer the homogenate to a pressure-tight vial.

- Add 100 µL of concentrated HCl.

- Tightly cap the vial and hydrolyze at 120°C for 3-24 hours.[12][13]

- Clarification and Neutralization:

- After cooling, add 5 mg of activated charcoal to the hydrolysate, mix, and centrifuge at 13,000 x g for 2 minutes to remove humin pigments.[12]

- Transfer a known aliquot (10-50 µL) of the supernatant to a new tube or a 96-well plate.

- Evaporate the samples to dryness under vacuum or in an oven at 60°C to remove the acid.[12]

- Reconstitute the dried samples in an appropriate volume of assay buffer.

- Colorimetric Reaction:

- Prepare a standard curve using the trans-4-hydroxy-L-proline standard (e.g., 0.2-1.0 µ g/well ).

- Add reconstituted samples and standards to a 96-well plate.

- Add the Chloramine-T/Oxidation Buffer mixture to each well and incubate at room temperature for 20 minutes. This oxidizes the hydroxyproline.[13]

- Add the DMAB/Perchloric Acid/Isopropanol solution to each well. This reagent reacts with the oxidized hydroxyproline to form a chromophore.[13]

- Incubate at 60-65°C for 15-20 minutes.[13]

- Quantification:

- Measure the absorbance at 560 nm using a plate reader.[12]

- Calculate the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve.

- The total collagen content can be estimated by assuming that hydroxyproline constitutes approximately 13.5% of the total amino acids in collagen by weight.[1]

Protocol 2: General Method for the Analysis of Substituted Proline Analogues by HPLC-MS

This protocol provides a general framework for the analysis of various proline analogues. Specific parameters may need to be optimized depending on the analyte and matrix.

1. Materials and Reagents:

-

Natural source material (e.g., plant tissue, marine sponge, bacterial cell pellet)

-

Extraction solvent (e.g., 80% methanol, acidic or basic aqueous solutions)

-

Solid-Phase Extraction (SPE) cartridges (e.g., strong cation exchange)

-

Derivatization agent (optional, e.g., propyl chloroformate for GC-MS, or fluorescent tags for HPLC-UV/FLD)

-

HPLC system coupled to a mass spectrometer (e.g., ESI-MS/MS)

-

Appropriate HPLC column (e.g., C18, HILIC)

-

Mobile phase solvents (e.g., acetonitrile, water, formic acid)

-

Standards of the proline analogues of interest

2. Procedure:

- Extraction:

- Homogenize the biological material in a suitable extraction solvent. For N-methyl-L-proline from plants, an acidic aqueous extraction can be employed.[14] For a broad range of metabolites, 80% methanol is often used.

- Centrifuge the mixture to pellet solid debris and collect the supernatant.

- Solid-Phase Extraction (SPE) for Clean-up and Concentration:

- Condition an SPE cartridge (e.g., strong cation exchange for amino acids) according to the manufacturer's instructions.

- Load the crude extract onto the cartridge.

- Wash the cartridge with a weak solvent to remove interfering compounds.

- Elute the proline analogues with a suitable solvent (e.g., an ammoniated organic solvent for cation exchange).

- Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

- HPLC-MS Analysis:

- Inject the prepared sample into the HPLC-MS system.

- Separate the proline analogues using a suitable gradient elution program on an appropriate column. For polar compounds like amino acids, a HILIC column can be effective.

- Detect the analytes using the mass spectrometer, operating in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

- Identify and quantify the substituted proline analogues by comparing their retention times and mass spectra to those of authentic standards.

Protocol 3: Structural Elucidation of Novel Substituted Prolines by 2D-NMR Spectroscopy

This protocol outlines the key steps for determining the structure of a purified, unknown substituted proline analogue.

1. Materials and Reagents:

-

Purified substituted proline analogue

-

Deuterated solvent (e.g., D₂O, CD₃OD)

-

NMR spectrometer with 2D capabilities

2. Procedure:

- Sample Preparation:

- Dissolve a sufficient amount of the purified compound in a suitable deuterated solvent in an NMR tube.

- 1D NMR Analysis:

- Acquire a ¹H NMR spectrum to identify the number and types of protons present.

- Acquire a ¹³C NMR spectrum to determine the number of carbon atoms.

- 2D NMR Analysis:

- COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to establish proton-proton spin-spin coupling networks, which helps in identifying adjacent protons within the proline ring and any substituents.

- HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.

- HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule and determining the position of substituents on the proline ring.

- NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a ¹H-¹H NOESY spectrum to identify through-space correlations between protons. This can provide information about the stereochemistry and conformation of the molecule.

- Structure Elucidation:

- Integrate the data from all NMR experiments to piece together the complete chemical structure, including the nature and position of the substituents and the relative stereochemistry.

Mandatory Visualizations

Biosynthetic Pathways

Caption: Biosynthesis of ectoine and hydroxyectoine in halophilic bacteria.

Caption: Proline biosynthesis pathway from glutamate in plants.

Signaling Pathways

Caption: Oxygen-dependent regulation of HIF-1α via proline hydroxylation.

Caption: Interplay of proline metabolism with TGF-β and mTOR signaling pathways.

Experimental Workflow

Caption: A general experimental workflow for the discovery of novel substituted proline analogues from natural sources.

References

- 1. mdpi.com [mdpi.com]

- 2. Target of Rapamycin (TOR) in Nutrient Signaling and Growth Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. On the use of solid phase ion exchangers for isolation of amino acids from liquid samples and their enantioselective gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of free amino acids in natural waters by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Target of rapamycin (TOR) signaling in photosynthetic organisms - Effect of SnRK1 on dynamics of proline accumulation under salt stress in Aarbidopsis thaliana - CONICET [bicyt.conicet.gov.ar]

- 10. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prometheusprotocols.net [prometheusprotocols.net]

- 12. Proline-Hydroxylated Hypoxia-Inducible Factor 1α (HIF-1α) Upregulation in Human Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proline biosynthesis is a vent for TGFβ-induced mitochondrial redox stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]

The Pivotal Role of Proline Analogues in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Proline and its analogues are foundational building blocks in medicinal chemistry, offering a unique set of conformational constraints and physicochemical properties that are instrumental in the design of novel therapeutics. The rigid pyrrolidine ring of proline restricts the conformational flexibility of peptide backbones, a feature that can be fine-tuned through the introduction of various substituents and structural modifications. This guide provides an in-depth exploration of the key features of proline analogues, their synthesis, conformational effects, and their applications in recently approved pharmaceuticals.

Core Features and Medicinal Chemistry Applications

Proline's distinctive cyclic structure imparts exceptional rigidity to peptide chains compared to other amino acids. This conformational restriction is a powerful tool in drug design, enabling the stabilization of desired bioactive conformations and improving metabolic stability. The incorporation of proline analogues allows for the modulation of key properties, including:

-

Conformational Control: Substituents on the pyrrolidine ring can influence the puckering of the ring (endo vs. exo) and the cis/trans isomerization of the preceding peptide bond. This control over local geometry can enforce specific secondary structures like β-turns, crucial for protein-protein interactions.

-

Metabolic Stability: The tertiary amide bond introduced by proline is resistant to many proteases. Analogues can further enhance this stability, leading to improved pharmacokinetic profiles.

-

Receptor Binding and Selectivity: The defined three-dimensional arrangement of functional groups on proline analogues can lead to highly specific and high-affinity interactions with biological targets.

-

Physicochemical Properties: Modifications such as fluorination can alter lipophilicity, polarity, and bioavailability, providing a means to optimize the drug-like properties of a molecule.

These features have led to the successful integration of proline analogues into a variety of therapeutic agents, including enzyme inhibitors, receptor antagonists, and antiviral drugs.

Quantitative Analysis of Proline Analogues in FDA-Approved Drugs

The practical impact of proline analogues in drug development is underscored by their presence in several recently approved medications. The following tables summarize key quantitative data for three prominent examples.

| Drug Name (Trade Name) | Proline Analogue Type | Target | Quantitative Data | Citation(s) |

| Nirmatrelvir (Paxlovid) | Bicyclic Proline Analogue | SARS-CoV-2 Main Protease (Mpro) | IC50: 4 nM (against SARS-CoV-2 Mpro) | [1] |

| EC50: 15.9 nM - 127.2 nM (against various SARS-CoV-2 variants) | [2] | |||

| Daridorexant (Quviviq) | α-Substituted Proline Analogue | Orexin Receptors (OX1 and OX2) | Ki: 0.47 nM (OX1), 0.93 nM (OX2) | [3] |

| Trofinetide (Daybue) | N-Acyl Proline Analogue | Insulin-like Growth Factor 1 (IGF-1) Pathway | Not directly reported as a receptor binding affinity. Efficacy is measured by clinical outcomes in Rett Syndrome. | [4] |

Table 1: Pharmacological Data of Proline Analogue-Containing Drugs

| Proline Analogue | Target Enzyme | Inhibition Constant (Ki) / IC50 | Citation(s) |

| N-formyl L-proline (NFLP) | Pyrroline-5-carboxylate reductase 1 (PYCR1) | Ki: 100 µM | [5] |

| Bicyclic[3.2.1]proline analogue 4 | Arginase 1 (Arg1) | IC50: 2.2 nM | [6] |

| Bicyclic[2.2.1]proline analogue 5 | Arginase 1 (Arg1) | IC50: 3.9 nM | [6] |

| 4-substituted proline analogue 25 | Chlamydia trachomatis HtrA (CtHtrA) | ~6-fold improved potency over lead compound | [7] |

| 4-substituted proline analogue 49 | Chlamydia trachomatis HtrA (CtHtrA) | ~9-fold improved potency over lead compound | [7] |

Table 2: Quantitative Data for Various Proline Analogues as Enzyme Inhibitors

Signaling Pathways and Mechanisms of Action

The therapeutic effects of drugs containing proline analogues are realized through their modulation of specific signaling pathways. Understanding these pathways is critical for rational drug design and for elucidating the mechanism of action.

Nirmatrelvir: Inhibition of SARS-CoV-2 Replication

Nirmatrelvir is a key component of the antiviral drug Paxlovid. It is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[8][9] Mpro cleaves viral polyproteins into functional non-structural proteins. By blocking Mpro, nirmatrelvir prevents the virus from producing the proteins necessary for its replication. The bicyclic proline analogue in nirmatrelvir plays a crucial role in orienting the molecule within the Mpro active site for optimal binding and inhibitory activity.[1]

Daridorexant: Antagonism of the Orexin Signaling Pathway

Daridorexant is a dual orexin receptor antagonist used for the treatment of insomnia. The orexin system is a key regulator of wakefulness. Orexin neuropeptides (Orexin-A and Orexin-B) bind to orexin receptors (OX1R and OX2R), promoting wakefulness.[10] Daridorexant competitively binds to and blocks both OX1R and OX2R, thereby inhibiting the wake-promoting signals of orexins and allowing sleep to occur.[3][11] The α-substituted proline moiety in daridorexant is a critical component of the pharmacophore, contributing to its high affinity and selectivity for the orexin receptors.

Trofinetide: Modulation of the IGF-1 Signaling Pathway

Trofinetide is a synthetic analogue of glycine-proline-glutamate (GPE), the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1). It is approved for the treatment of Rett syndrome, a rare neurodevelopmental disorder.[12] While the exact mechanism is still under investigation, it is believed that trofinetide modulates the IGF-1 signaling pathway, which is crucial for neuronal development, synaptic plasticity, and reducing neuroinflammation.[4][13] By acting as an IGF-1 mimetic, trofinetide may help to restore some of the neuronal functions that are impaired in Rett syndrome. The N-acyl proline structure of trofinetide enhances its stability and bioavailability compared to the natural GPE peptide.[14]

Experimental Protocols

Synthesis of Proline Analogues

This protocol describes a general workflow for incorporating a commercially available Fmoc-protected proline analogue into a peptide sequence using an automated microwave-assisted peptide synthesizer.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including the desired Fmoc-protected proline analogue)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in the reaction vessel of the synthesizer.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF. This is typically a two-step process within the automated synthesizer's protocol. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (or proline analogue), HBTU, and HOBt in DMF.

-

Add DIPEA to the solution to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed with microwave irradiation for a specified time (e.g., 5-10 minutes).

-

Wash the resin with DMF to remove excess reagents.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide.

-

This protocol outlines a solution-phase synthesis of a fluorinated proline analogue.

Materials:

-

(2S,4R)-4-Hydroxyproline

-

Di-tert-butyl dicarbonate (Boc2O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Methyl iodide (MeI)

-